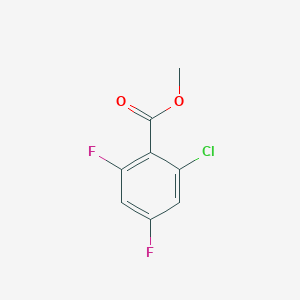

Methyl 2-chloro-4,6-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTGSYGWBGMUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857436 | |

| Record name | Methyl 2-chloro-4,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128800-36-2 | |

| Record name | Methyl 2-chloro-4,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-chloro-4,6-difluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification of 2-chloro-4,6-difluorobenzoic acid using methanol and a catalytic acid (e.g., thionyl chloride). Evidence from analogous esters (e.g., Methyl 2-(phenylamino)benzoate) suggests refluxing the acid in methanol with thionyl chloride under anhydrous conditions for 6–8 hours, followed by neutralization and extraction . Optimization may include temperature control (60–80°C) and stoichiometric adjustments (1:5 molar ratio of acid to methanol). Yield improvements (≥85%) are achievable via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR : NMR is essential for distinguishing fluorine environments. For similar difluoro-substituted benzoates (e.g., Methyl 4-bromo-2,6-difluorobenzoate), signals appear as doublets (δ -110 to -120 ppm) due to coupling between adjacent fluorines . NMR typically shows a singlet for the methyl ester (δ 3.8–4.0 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 206.03 for CHClFO).

- IR : Strong ester carbonyl stretches (~1720 cm) and C-F vibrations (1100–1250 cm) are diagnostic .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing nature of Cl (σ = 0.23) and F (σ = 0.06) substituents activates the aromatic ring toward NAS. Computational studies (e.g., DFT on analogous triazines) suggest that the 2-chloro group directs nucleophiles to the para position (C4 or C6), while fluorine’s ortho/para-directing effects create competitive pathways . Experimental validation requires monitoring reaction kinetics under controlled conditions (e.g., using NaH/DMF for deprotonation) and analyzing regioselectivity via LC-MS or X-ray crystallography.

Q. What strategies address contradictions in reported regioselectivity when using this compound as a precursor for heterocyclic synthesis?

- Methodological Answer : Contradictions often arise from solvent polarity and temperature effects. For example, in synthesizing triazine derivatives (e.g., 2-chloro-4,6-diphenyl-s-triazine), polar aprotic solvents (e.g., DMSO) favor C4 substitution, while nonpolar solvents (e.g., toluene) may shift selectivity to C6 . Systematic screening of catalysts (e.g., Pd/Cu for cross-coupling) and kinetic vs. thermodynamic control experiments (variable-temperature NMR) can resolve discrepancies .

Q. How can computational modeling predict the stability and degradation pathways of this compound under environmental or catalytic conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations can map hydrolysis pathways (e.g., ester cleavage in aqueous media) by calculating activation energies for acid- or base-catalyzed mechanisms. For environmental stability, models should incorporate solvation effects (e.g., PCM for water) and compare with experimental half-life data from accelerated aging studies (e.g., 40°C, 75% humidity) .

Data Contradiction Analysis

Q. Discrepancies in melting points (MPs) for this compound: How should researchers validate purity and crystallinity?

- Methodological Answer : Conflicting MPs (e.g., 45–55°C vs. 60–65°C) may arise from polymorphic forms or impurities. Techniques include:

- DSC/TGA : Differentiate polymorphs via endothermic peaks and weight-loss profiles.

- PXRD : Compare diffraction patterns with simulated data from single-crystal structures of related esters (e.g., Methyl 2-amino-4,6-difluorobenzoate) .

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities ≥0.1%.

Application in Experimental Design

Q. Designing a catalytic system for selective dechlorination of this compound: What considerations are critical?

- Methodological Answer : Palladium catalysts (e.g., Pd/C) in H atmospheres typically target C-Cl bonds, but competitive C-F activation requires ligand modulation (e.g., phosphine ligands to stabilize Pd intermediates). Kinetic studies (e.g., in situ FTIR) and poisoning experiments (e.g., with CO) identify active sites. For selectivity, compare turnover frequencies (TOFs) under varying pressures (1–5 bar H) and temperatures (25–80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.